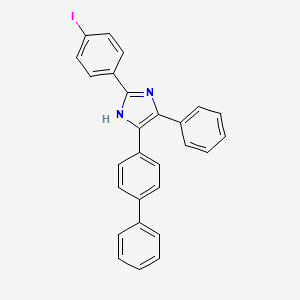![molecular formula C15H16N2O2S B5196930 N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5196930.png)
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea, also known as MMU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MMU belongs to the class of urea derivatives, which have shown promising results in the treatment of several diseases, including cancer, inflammation, and diabetes.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is not fully understood, but several studies have suggested that N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea may act by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation, survival, and apoptosis. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the activity of Akt, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of ERK and JNK, which are involved in the MAPK signaling pathway.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokine production, and improvement of glucose tolerance and insulin sensitivity. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which play a crucial role in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is its potent anti-cancer activity against various cancer cell lines. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to have anti-inflammatory and anti-diabetic properties, which may have therapeutic implications. However, one of the limitations of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is its low solubility in water, which may affect its bioavailability and pharmacokinetics. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea also has a relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea. One of the possible directions is to investigate the structure-activity relationship of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea and its analogs to optimize its anti-cancer, anti-inflammatory, and anti-diabetic activities. Another direction is to explore the potential of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea as a combination therapy with other anti-cancer agents or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea and its potential targets in cancer cells and other cell types.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea involves the reaction of 2-methoxyaniline with 3-methylthiophenyl isocyanate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The yield of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is around 60%, and the compound has been characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer activity of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of several protein kinases, including Akt, ERK, and JNK.
In addition to its anti-cancer activity, N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been investigated for its anti-inflammatory and anti-diabetic properties. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, possibly by activating the AMPK pathway.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-14-9-4-3-8-13(14)17-15(18)16-11-6-5-7-12(10-11)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFEPFFKKPSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5196886.png)
![2-[2-(2-allylphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5196898.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)
![1-[(6-bromo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5196909.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5196912.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![3-(benzyloxy)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5196929.png)
![lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate](/img/structure/B5196932.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5196938.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5196946.png)